molecular formula C16H28N2O2 B4849014 N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide

N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide

Cat. No. B4849014
M. Wt: 280.41 g/mol
InChI Key: AUNYLNVZDYKSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide (ADPA) is a chemical compound that has been widely used in scientific research applications. This compound is a member of the amide class of compounds and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide involves its ability to bind to the pore-forming subunit of the GABAA receptor. This binding results in the inhibition of chloride ion influx into the neuron, which leads to a decrease in neuronal excitability. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has also been found to bind to other ion channels, resulting in the modulation of their activity.
Biochemical and Physiological Effects:
N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has been found to have various biochemical and physiological effects. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has also been found to have a high potency and selectivity for the GABAA receptor. However, there are also limitations to the use of N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide in lab experiments. This compound has a short half-life and can be rapidly metabolized in vivo. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide also has a narrow therapeutic window, which can make dosing difficult.

Future Directions

There are several future directions for the use of N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide in scientific research. One potential application is in the development of novel anxiolytic and anticonvulsant drugs. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has also been found to have potential as a neuroprotective agent in models of neurodegenerative diseases. Additionally, the development of analogs of N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide with improved pharmacokinetic properties could lead to the development of more effective drugs.

Scientific Research Applications

N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has been used in various scientific research applications due to its ability to modulate the activity of certain ion channels. This compound has been found to be a potent blocker of the GABAA receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide has also been found to modulate the activity of other ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel.

properties

IUPAC Name

N'-[4-(2-methylbutan-2-yl)cyclohexyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-11-17-14(19)15(20)18-13-9-7-12(8-10-13)16(3,4)6-2/h5,12-13H,1,6-11H2,2-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNYLNVZDYKSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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